Fexofenadine Hydrochloride, a commonly used antihistamine drug, can contain various impurities arising from its synthesis process. These impurities can be categorized as organic or inorganic, and their presence, even in trace amounts, can impact the drug's efficacy and safety. Regulatory bodies like the ICH and FDA set stringent limits on permissible levels of impurities in pharmaceutical products. [, ]
Several papers describe the synthesis of Fexofenadine Hydrochloride and highlight the potential sources of impurities. Key raw materials like Methyl-2-(4(4-chlorobutanoyl) phenyl)-2methylpropanoate (KRM-I) and Diphenyl-4-piperiridinemethanol (KRM-II) are identified as potential sources of genotoxic impurities. Bromobenzene, used in KRM-II synthesis, is also flagged as a potential mutagenic impurity. [, ]
While the provided papers don't delve into the detailed molecular structure analysis of specific Fexofenadine Hydrochloride impurities, they emphasize the importance of structure-activity relationships (SAR) in determining potential genotoxicity. For example, the structure of KRM-I is identified as potentially genotoxic based on SAR analysis. []
The papers focus on analytical techniques to identify and quantify impurities in Fexofenadine Hydrochloride rather than the chemical reactions of these impurities themselves. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are commonly employed for this purpose. [, , ]
The primary application of Fexofenadine Hydrochloride impurity analysis, as highlighted in the papers, is ensuring the quality and safety of the drug product. [, ] This involves:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7